molecular formula C18H24N4O B13872180 2-[4-(1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridin-10-yl)piperazin-1-yl]ethanol

2-[4-(1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridin-10-yl)piperazin-1-yl]ethanol

Cat. No.: B13872180
M. Wt: 312.4 g/mol
InChI Key: UOICQBGNWWYSEA-UHFFFAOYSA-N
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Description

2-[4-(1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridin-10-yl)piperazin-1-yl]ethanol is a complex organic compound that belongs to the class of heterocyclic compounds known as naphthyridines. These compounds are characterized by their nitrogen-containing ring structures, which are analogs of naphthalene. The specific structure of this compound includes a tetrahydrobenzo[b][1,6]naphthyridine moiety linked to a piperazine ring, which is further connected to an ethanol group. This unique structure imparts various chemical and biological properties to the compound, making it of interest in scientific research and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridin-10-yl)piperazin-1-yl]ethanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of anthranilic acids with appropriate piperidones in the presence of phosphorus oxychloride. This reaction forms the tetrahydrobenzo[b][1,6]naphthyridine core, which is then further functionalized to introduce the piperazine and ethanol groups .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridin-10-yl)piperazin-1-yl]ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The nitrogen-containing rings can be reduced under specific conditions to form different hydrogenated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield 2-[4-(1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridin-10-yl)piperazin-1-yl]acetaldehyde or 2-[4-(1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridin-10-yl)piperazin-1-yl]acetic acid.

Scientific Research Applications

2-[4-(1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridin-10-yl)piperazin-1-yl]ethanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[4-(1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridin-10-yl)piperazin-1-yl]ethanol involves its interaction with specific molecular targets. For example, as a PDE5 inhibitor, it prevents the hydrolysis of cyclic guanosine monophosphate (cGMP), leading to increased levels of cGMP and subsequent activation of the cAMP response element binding protein (CREB). This pathway is involved in learning and memory processes, making the compound a potential therapeutic agent for cognitive disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridin-10-yl)piperazin-1-yl]ethanol is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Its ability to inhibit PDE5 and improve cognitive function sets it apart from other similar compounds, making it a promising candidate for further research and development .

Properties

Molecular Formula

C18H24N4O

Molecular Weight

312.4 g/mol

IUPAC Name

2-[4-(1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-yl)piperazin-1-yl]ethanol

InChI

InChI=1S/C18H24N4O/c23-12-11-21-7-9-22(10-8-21)18-14-3-1-2-4-16(14)20-17-5-6-19-13-15(17)18/h1-4,19,23H,5-13H2

InChI Key

UOICQBGNWWYSEA-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C(C3=CC=CC=C3N=C21)N4CCN(CC4)CCO

Origin of Product

United States

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